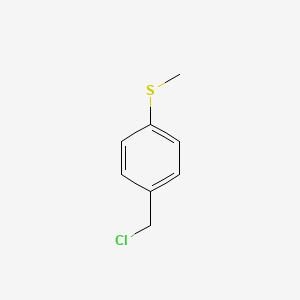

4-(Methylthio)benzyl chloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(chloromethyl)-4-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVZFHRDLPHBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236330 | |

| Record name | 1-(Chloromethyl)-4-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-87-3 | |

| Record name | 4-(Methylthio)benzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)-4-(methylthio)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Chloromethyl)-4-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-4-(methylthio)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 4-(Methylthio)benzyl chloride (CAS: 874-87-3)

This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, its applications in areas such as drug development, and essential safety information.

Chemical and Physical Properties

This compound, also known as 1-(chloromethyl)-4-(methylthio)benzene, is a sulfur-containing aromatic compound.[1] Its key physical and chemical properties are summarized below. The presence of both a reactive benzyl chloride moiety and a methylthio group makes it a valuable intermediate in the synthesis of more complex molecules.[2]

| Property | Value | Source |

| CAS Number | 874-87-3 | [1][3][4] |

| Molecular Formula | C₈H₉ClS | [1][3][5] |

| Molecular Weight | 172.68 g/mol | [1][4][5] |

| Appearance | Yellow oil | [6][7] |

| Density | 1.170 g/mL at 25 °C | [3][8][9] |

| Refractive Index (n20/D) | 1.6020 | [3][8][9] |

| Boiling Point | 99 °C at 1 Torr; 116 °C at 8 mmHg | [1][2] |

| SMILES | ClCC1=CC=C(SC)C=C1 | [1][5] |

| InChI Key | VWVZFHRDLPHBEG-UHFFFAOYSA-N | [1][8] |

| Storage Temperature | 2-8°C | [8][10] |

| Solubility | Hydrolyzes in water | [9][10] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound. The following table summarizes reported ¹H-NMR data.

| Solvent | Chemical Shift (δ) and Description | Source |

| CDCl₃ | 7.30 (d, 2H); 7.22 (d, 2H); 4.55 (s, 2H); 2.47 (s, 3H) | [7][11] |

| DMSO | 7.37 (d, 2H); 7.25 (d, 2H); 4.73 (d, 2H); 2.47 (s, 3H) | [11] |

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding alcohol, 4-(methylthio)benzyl alcohol, via chlorination. Two common methods are detailed below.

Synthesis via Thionyl Chloride

This method utilizes thionyl chloride in the presence of pyridine to convert the alcohol to the chloride.

Caption: Synthesis of this compound using thionyl chloride.

Experimental Protocol: A solution of 4-(methylthio)benzyl alcohol (50.0 g) in pyridine (37.2 g) is prepared.[6] To this, a solution of thionyl chloride (47.6 g) in methylene chloride is added slowly, ensuring the temperature does not exceed 25°C.[6] After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.[6] The reaction mixture is then washed with water, dried, and the solvents are removed under reduced pressure. The resulting red oil is mixed with hexane, which is then decanted and evaporated to yield 49.6 g of this compound as a yellow oil.[6]

Synthesis via Concentrated Hydrochloric Acid

This alternative method employs concentrated hydrochloric acid in a water-immiscible solvent like toluene.[11][12]

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound [myskinrecipes.com]

- 3. CAS NO. 874-87-3 | this compound | C8H9ClS [localpharmaguide.com]

- 4. 4-(甲硫基)氯苄 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. prepchem.com [prepchem.com]

- 7. US20030088107A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone - Google Patents [patents.google.com]

- 8. This compound 97 874-87-3 [sigmaaldrich.com]

- 9. This compound | 874-87-3 [chemicalbook.com]

- 10. lookchem.com [lookchem.com]

- 11. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]

- 12. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 4-(Methylthio)benzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-(Methylthio)benzyl chloride, a key intermediate in various chemical syntheses. The information is presented to support research, development, and drug discovery activities.

Core Physical and Chemical Properties

This compound, also known as 1-(chloromethyl)-4-(methylthio)benzene, is a sulfur-containing aromatic compound. Its physical characteristics are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | References |

| Molecular Formula | C₈H₉ClS | [1][2][3][4][5][6] |

| Molecular Weight | 172.68 g/mol | [1][2][3][4][5][6] |

| Appearance | Yellow to brown solid-liquid mixture or yellow oil | [2][7][8] |

| Boiling Point | 262.3 °C at 760 mmHg116 °C at 8 mmHg132°C at 22mmHg | [2][5][8][9] |

| Density | 1.170 g/mL at 25 °C | [1][2][8][10] |

| Specific Gravity | 1.17 - 1.18 | [2][3][8] |

| Refractive Index (n20/D) | 1.6020 | [1][2][8][9][10] |

| Flash Point | 110.5 °C (>230 °F) | [2][8][9] |

| Water Solubility | Hydrolyzes in water | [2][5][8][9][10] |

| Vapor Pressure | 0.0179 mmHg at 25°C | [9] |

| Storage Temperature | 2-8°C, under inert atmosphere, in freezer (-20°C) | [1][2][5][8][9][10] |

| Sensitivity | Moisture Sensitive | [2][5][8][9][10] |

Experimental Protocols: Synthesis of this compound

Detailed methodologies for the synthesis of this compound are crucial for obtaining this intermediate with high purity. Two common methods are described below.

Method 1: Synthesis from 4-(Methylthio)benzyl Alcohol using Thionyl Chloride

This procedure involves the chlorination of 4-(methylthio)benzyl alcohol using thionyl chloride in the presence of pyridine.

Materials:

-

4-(Methylthio)benzyl alcohol (50.0 g)

-

Pyridine (37.2 g)

-

Thionyl chloride (47.6 g)

-

Methylene chloride

-

Hexane

-

Water

Procedure:

-

A solution of 4-(methylthio)benzyl alcohol in pyridine is prepared.

-

A solution of thionyl chloride in methylene chloride is slowly added to the alcohol solution, ensuring the temperature does not exceed 25 °C.[7]

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.[7]

-

The mixture is then washed with water and dried.

-

The solvents are removed under reduced pressure, yielding a red oil.

-

The crude product is mixed with hexane, which is then decanted and evaporated to yield 49.6 g of this compound as a yellow oil.[7]

Method 2: Synthesis from 4-(Methylthio)benzyl Alcohol using Concentrated Hydrochloric Acid

This alternative method utilizes concentrated hydrochloric acid for the chlorination of 4-(methylthio)benzyl alcohol.[11][12]

Materials:

-

4-(Methylthio)benzyl alcohol (78.7 g, 500 mmol)

-

Toluene (154.5 g)

-

Concentrated Hydrochloric Acid (131.6 g, 1.3 mol)

-

Sodium Bicarbonate (NaHCO₃)

Procedure:

-

Under a nitrogen atmosphere, 4-(methylthio)benzyl alcohol is dissolved in toluene.[11][13]

-

Concentrated HCl is added, and the mixture is stirred at 20-25°C for 30 minutes.[11][13]

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 2 hours).[11][13]

-

The reaction mixture is diluted with additional toluene, and the aqueous phase is separated.[11][13]

-

The organic phase is neutralized with NaHCO₃, filtered, and the solvent is evaporated to yield the product as a yellow oil.[11][13] The reported yield is greater than 95% according to NMR analysis.[11]

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow of this compound.

References

- 1. This compound 97 874-87-3 [sigmaaldrich.com]

- 2. This compound | 874-87-3 [amp.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 4-(甲硫基)氯苄 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound CAS#: 874-87-3 [m.chemicalbook.com]

- 9. lookchem.com [lookchem.com]

- 10. This compound | 874-87-3 [chemicalbook.com]

- 11. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]

- 12. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

4-(Methylthio)benzyl chloride chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Methylthio)benzyl chloride, a key intermediate in pharmaceutical synthesis. It covers its chemical identity, physical properties, synthesis protocols, and a visual representation of its preparation workflow.

Chemical Structure and Nomenclature

This compound is an aromatic organic compound containing both a sulfur atom and a chlorine atom.

-

Common Name: this compound

-

IUPAC Name: 1-(chloromethyl)-4-(methylsulfanyl)benzene[1]

-

Synonyms: p-(Methylthio)benzyl chloride, 4-(Chloromethyl)thioanisole, (4-(Chloromethyl)phenyl)(methyl)sulfane[2]

The structure consists of a benzene ring substituted at position 1 with a chloromethyl group (-CH₂Cl) and at position 4 with a methylthio group (-SCH₃).

Molecular Structure:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. This information is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClS | [3][4][5] |

| Molecular Weight | 172.68 g/mol | [2][3][5][6] |

| CAS Number | 874-87-3 | [3][4][5] |

| Appearance | Yellow oil | [3] |

| Density | 1.170 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.6020 | [6] |

| Boiling Point | 262.3 °C at 760 mmHg | [4] |

| Flash Point | 110.5 °C | [4] |

| Storage Temperature | 2-8°C | [6] |

| Solubility | Hydrolyzes in water | [4] |

Experimental Protocols for Synthesis

This compound is typically synthesized from its corresponding alcohol, 4-(methylthio)benzyl alcohol. Two common methods are detailed below.

Synthesis using Thionyl Chloride

This protocol utilizes thionyl chloride in the presence of pyridine to convert the alcohol to the chloride.

Methodology:

-

A solution of 4-(methylthio)benzyl alcohol (50.0 g) is prepared in pyridine (37.2 g).

-

A solution of thionyl chloride (47.6 g) in methylene chloride is added slowly to the alcohol solution. The temperature must be maintained below 25°C throughout the addition.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.

-

The mixture is then washed with water to remove pyridine hydrochloride and excess pyridine.

-

The organic layer is dried, and the solvents are removed under reduced pressure.

-

The resulting red oil is mixed with hexane, which is then decanted and evaporated to yield this compound as a yellow oil (49.6 g).[3]

Synthesis using Concentrated Hydrochloric Acid

This method employs concentrated hydrochloric acid for the chlorination of 4-(methylthio)benzyl alcohol.[7]

Methodology:

-

Under a nitrogen atmosphere, 4-(methylthio)benzyl alcohol (78.7 g, 500 mmol) is dissolved in toluene (154.5 g).[7]

-

Concentrated hydrochloric acid (131.6 g, 1.3 mol) is added to the solution.[7]

-

The mixture is stirred at 20-25°C for 30 minutes. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

After approximately 2 hours, when no starting material is detected, the reaction mixture is diluted with toluene (349 g).[7]

-

The aqueous phase is separated from the organic phase.

-

The organic phase is neutralized with sodium bicarbonate (14.0 g), filtered after 15 minutes, and the solvent is evaporated.[7]

-

This process yields this compound as a yellow oil with a yield reported to be greater than 95% according to NMR analysis.[7]

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound from 4-(methylthio)benzyl alcohol, a key transformation in the production of this intermediate.

Caption: Synthesis workflow for this compound.

This guide provides essential technical information for professionals working with this compound. The compound's utility as a pharmaceutical intermediate underscores the importance of understanding its properties and synthesis.[6]

References

- 1. rsc.org [rsc.org]

- 2. labsolu.ca [labsolu.ca]

- 3. prepchem.com [prepchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 874-87-3 [chemicalbook.com]

- 7. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]

Synthesis of 4-(Methylthio)benzyl Chloride from 4-(Methylthio)benzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(methylthio)benzyl chloride from its corresponding alcohol, 4-(methylthio)benzyl alcohol. This conversion is a critical step in the synthesis of various pharmaceutical compounds and agrochemicals. This document outlines two primary, effective methods for this transformation: chlorination using thionyl chloride and reaction with concentrated hydrochloric acid. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate replication and adaptation in a laboratory setting.

Introduction

This compound is a valuable intermediate in organic synthesis. The conversion of 4-(methylthio)benzyl alcohol to the corresponding chloride is a key transformation, enabling subsequent nucleophilic substitution reactions at the benzylic position. The choice of chlorinating agent and reaction conditions can significantly impact the yield, purity, and scalability of the synthesis. This guide details two robust and commonly employed methods for this conversion.

Synthetic Methodologies

Two principal methods for the synthesis of this compound from 4-(methylthio)benzyl alcohol are presented below. Each method offers distinct advantages regarding reaction conditions, work-up procedures, and scalability.

Method 1: Chlorination with Thionyl Chloride

This method employs thionyl chloride (SOCl₂) as the chlorinating agent, often in the presence of a base like pyridine to neutralize the HCl byproduct. It is a widely used and effective method for converting alcohols to alkyl chlorides.[1][2]

Caption: Reaction of 4-(methylthio)benzyl alcohol with thionyl chloride.

A solution of thionyl chloride (47.6 g) in methylene chloride is added dropwise to a solution of 4-(methylthio)benzyl alcohol (50.0 g) and pyridine (37.2 g) in methylene chloride.[1] The temperature should be maintained below 25°C during the addition.[1] After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.[1]

The work-up involves washing the mixture with water, drying the organic layer, and removing the solvents under reduced pressure.[1] The resulting crude product, a red oil, is then triturated with hexane. The hexane is decanted and evaporated to yield this compound as a yellow oil.[1]

| Parameter | Value | Reference |

| Starting Material | 50.0 g 4-(methylthio)benzyl alcohol | [1] |

| Reagents | 47.6 g Thionyl Chloride, 37.2 g Pyridine | [1] |

| Solvent | Methylene Chloride, Hexane | [1] |

| Reaction Temperature | < 25°C | [1] |

| Reaction Time | 2 hours | [1] |

| Product Yield | 49.6 g | [1] |

| Product Appearance | Yellow oil | [1] |

Method 2: Reaction with Concentrated Hydrochloric Acid

This method provides a more direct approach using concentrated hydrochloric acid (HCl) as the chlorine source and acid catalyst. The reaction is typically carried out in an organic solvent.[3][4][5]

Caption: Synthesis via concentrated hydrochloric acid.

Under a nitrogen atmosphere, 78.7 g (500 mmol) of 4-(methylthio)benzyl alcohol is dissolved in 154.5 g of toluene.[3][4][5] To this solution, 131.6 g (1.3 mol) of concentrated hydrochloric acid is added, and the mixture is stirred at 20-25°C for 30 minutes.[3][4][5] The reaction progress is monitored by Thin Layer Chromatography (TLC). After approximately 2 hours, when no starting material is observed, the reaction mixture is diluted with 349 g of toluene, and the aqueous phase is separated.[3][4][5]

The organic phase is then neutralized with 14.0 g of sodium bicarbonate (NaHCO₃), filtered after 15 minutes, and the solvent is evaporated to yield the product.[3][4][5]

| Parameter | Value | Reference |

| Starting Material | 78.7 g (500 mmol) 4-(methylthio)benzyl alcohol | [3][4][5] |

| Reagent | 131.6 g (1.3 mol) Concentrated HCl | [3][4][5] |

| Solvent | Toluene | [3][4][5] |

| Reaction Temperature | 20-25°C | [3][4][5] |

| Reaction Time | 2 hours | [3][4][5] |

| Product Yield | >95% (according to NMR) | [3][5] |

| Product Appearance | Yellow oil | [3][5] |

General Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: General laboratory workflow for synthesis.

Conclusion

The synthesis of this compound from 4-(methylthio)benzyl alcohol can be reliably achieved using either thionyl chloride or concentrated hydrochloric acid. The thionyl chloride method offers a high yield with a straightforward work-up. The concentrated hydrochloric acid method is also high-yielding and utilizes a more cost-effective reagent. The choice between these methods may depend on the specific requirements of the subsequent synthetic steps, available laboratory equipment, and safety considerations. The detailed protocols and data provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

- 1. prepchem.com [prepchem.com]

- 2. brainly.in [brainly.in]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]

- 5. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]

Spectroscopic Profile of 4-(Methylthio)benzyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-(Methylthio)benzyl chloride (CAS No. 874-87-3). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data alongside expected spectral characteristics derived from analogous compounds and functional group analysis. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

Predicted and Expected Spectral Data

The following tables summarize the predicted and expected spectral data for this compound. These values are intended to serve as a reference for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (Methylthio) | ~2.5 | Singlet | 3H |

| -CH₂Cl (Benzylic) | ~4.6 | Singlet | 2H |

| Aromatic (ortho to -CH₂Cl) | ~7.3 | Doublet | 2H |

| Aromatic (ortho to -SCH₃) | ~7.2 | Doublet | 2H |

Note: Predicted chemical shifts are based on the analysis of similar structures and known substituent effects. The solvent is assumed to be CDCl₃.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ (Methylthio) | ~15 |

| -CH₂Cl (Benzylic) | ~45 |

| Aromatic (quaternary, C-SCH₃) | ~139 |

| Aromatic (quaternary, C-CH₂Cl) | ~137 |

| Aromatic (CH, ortho to -CH₂Cl) | ~129 |

| Aromatic (CH, ortho to -SCH₃) | ~127 |

Note: Predicted chemical shifts are based on the analysis of similar structures and known substituent effects. The solvent is assumed to be CDCl₃.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Aliphatic, -CH₃, -CH₂) | 3000-2850 | Medium-Weak |

| C=C (Aromatic) | 1600-1450 | Medium-Strong |

| C-H (Bend, -CH₂) | ~1450 | Medium |

| C-S (Stretch) | 800-600 | Weak |

| C-Cl (Stretch) | 800-600 | Strong |

| p-disubstituted benzene | 850-800 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data [1]

| Adduct | m/z |

| [M]⁺ | 172.01 |

| [M+H]⁺ | 173.02 |

| [M+Na]⁺ | 195.00 |

Note: Data is based on predicted values from computational models.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

-

Instrument Setup:

-

The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, a line width of <0.5 Hz for the TMS or residual solvent peak is desirable.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters include a 30-degree pulse angle, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (typically 128 or more) is required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or an internal standard (e.g., tetramethylsilane, TMS, at δ 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as dichloromethane or acetone.

-

Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

-

Instrument Setup:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Ensure the instrument's sample compartment is closed to minimize atmospheric interference (e.g., from CO₂ and H₂O).

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.

-

-

Instrument Setup:

-

The analysis can be performed using various ionization techniques, with Electrospray Ionization (ESI) being common for this type of molecule.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-500).

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts.

-

If fragmentation information is desired, a tandem mass spectrometry (MS/MS) experiment can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural information.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

4-(Methylthio)benzyl chloride material safety data sheet (MSDS)

An In-depth Technical Guide on 4-(Methylthio)benzyl chloride

This document provides a detailed technical guide and an expanded Material Safety Data Sheet (MSDS) for this compound (CAS No: 874-87-3). It is intended for professionals in research and drug development who handle this chemical. This guide consolidates critical safety, handling, and experimental data to ensure safe and effective use in a laboratory setting.

Chemical Identification and Properties

This compound is primarily utilized as a laboratory chemical and an intermediate in pharmaceutical synthesis.[1][2][3] It is recognized by several synonyms, including 1-(chloromethyl)-4-(methylthio)benzene and p-(Methylthio)benzyl chloride.[4]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 874-87-3 | [1] |

| Molecular Formula | C8H9ClS | [4] |

| Molecular Weight | 172.68 g/mol | |

| Appearance | Yellow oil | [5] |

| Boiling Point | 262.3 °C at 760 mmHg | [4] |

| Density | 1.170 g/mL at 25 °C | [2] |

| Flash Point | > 110 °C (> 230 °F) | [1] |

| Refractive Index | n20/D 1.6020 | [4] |

| Vapor Pressure | 0.0179 mmHg at 25°C | [4] |

| Water Solubility | Hydrolyzes in water | [2][4] |

| Storage Temperature | 2-8°C | [4] |

| SMILES String | CSc1ccc(CCl)cc1 |

| InChI Key | VWVZFHRDLPHBEG-UHFFFAOYSA-N | |

Hazard Identification and Classification

This chemical is classified as hazardous and corrosive.[1] It causes severe skin burns and serious eye damage.[6][7] Ingestion can lead to severe swelling and damage to delicate tissues, with a danger of perforation.[1]

Table 2: GHS Hazard Classification

| Classification | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |

Hazard Pictogram:

-

GHS05 (Corrosion)

Precautionary Statements (Selected):

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6][7]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6][7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P310: Immediately call a POISON CENTER or doctor/physician.[6][7]

Emergency Procedures

Immediate medical attention is required for all routes of exposure.[1]

Table 3: First-Aid Measures

| Exposure Route | First-Aid Protocol |

|---|---|

| Inhalation | Remove victim to fresh air. If not breathing, give artificial respiration. Do not use mouth-to-mouth if the victim ingested or inhaled the substance. Call a physician immediately.[1] |

| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing and wash before reuse. Call a physician immediately.[1] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[1] |

| Ingestion | DO NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Call a physician immediately.[1] |

Firefighting Measures:

-

Suitable Extinguishing Media: Use CO2, dry chemical, dry sand, or alcohol-resistant foam.[1]

-

Specific Hazards: Thermal decomposition can release irritating gases and vapors. The product itself causes burns.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Experimental Protocols and Workflows

Safe Handling Protocol

Proper handling is crucial to prevent exposure. All operations should be conducted within a chemical fume hood.[1]

Caption: Workflow for the safe handling of this compound.

Accidental Release (Spill) Response

In case of a spill, evacuate the area and ensure adequate ventilation.[1]

References

An In-depth Technical Guide to the Reactivity and Stability of 4-(Methylthio)benzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Methylthio)benzyl chloride is a pivotal intermediate in synthetic organic chemistry, most notably in the pharmaceutical industry as a key building block in the synthesis of the selective COX-2 inhibitor, Etoricoxib. Its reactivity is primarily dictated by the benzylic chloride moiety, which is susceptible to nucleophilic substitution, while the para-methylthio group influences the reaction kinetics and stability of the molecule. This guide provides a comprehensive overview of the reactivity and stability of this compound, including detailed experimental protocols, quantitative data for comparative analysis, and visualizations of its synthetic utility and the biological pathway of its end-product.

Physicochemical Properties

This compound is a yellow oil under standard conditions.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 874-87-3 | |

| Molecular Formula | C₈H₉ClS | |

| Molecular Weight | 172.68 g/mol | |

| Density | 1.170 g/mL at 25 °C | |

| Refractive Index | n20/D 1.6020 | |

| Storage Temperature | 2-8°C |

Reactivity Profile

The reactivity of this compound is dominated by the lability of the benzylic chloride, making it an excellent substrate for nucleophilic substitution reactions. The methylthio group at the para position is an electron-donating group through resonance, which can stabilize a developing positive charge on the benzylic carbon, thus influencing the reaction mechanism.

Nucleophilic Substitution

This compound readily undergoes Sₙ1 and Sₙ2 reactions with a variety of nucleophiles. The reaction pathway is influenced by the solvent, the nature of the nucleophile, and the reaction temperature.

A general workflow for a nucleophilic substitution reaction is depicted below:

References

An In-depth Technical Guide to the Solubility of 4-(Methylthio)benzyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Methylthio)benzyl chloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility, theoretical considerations, and detailed experimental protocols for determining solubility in a laboratory setting.

Introduction to this compound

This compound, also known as 4-(chloromethyl)thioanisole, is an organic compound with the chemical formula C₈H₉ClS. Its structure features a benzyl chloride core substituted with a methylthio group at the para position. This compound is of significant interest in medicinal chemistry and drug development as a building block for more complex molecules. Understanding its solubility in various organic solvents is crucial for reaction setup, purification processes like crystallization, and formulation studies.

Predicted Solubility Profile

The compound is reported to hydrolyze in water, a common characteristic of benzyl chlorides.[3][4][5]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Predicted Solubility | Rationale |

| Acetone | C₃H₆O | Polar aprotic | Soluble | The polarity of acetone is suitable for dissolving moderately polar compounds. Benzyl chloride is freely soluble in acetone.[6][7][8] |

| Ethanol | C₂H₅OH | Polar protic | Soluble | As a polar protic solvent, ethanol is effective at solvating a wide range of organic molecules. Benzyl chloride is miscible with ethanol.[2] |

| Methanol | CH₃OH | Polar protic | Soluble | Similar to ethanol, methanol is a good solvent for many organic compounds. Benzyl chloride is miscible with methanol.[2] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar aprotic | Soluble | DCM is a versatile solvent for a broad spectrum of organic compounds. Benzyl chloride is miscible with dichloromethane.[2] |

| Toluene | C₇H₈ | Nonpolar | Soluble | The aromatic nature of both toluene and this compound suggests good solubility due to favorable pi-pi stacking interactions. |

| Hexane | C₆H₁₄ | Nonpolar | Sparingly Soluble to Insoluble | As a nonpolar aliphatic solvent, hexane is less likely to effectively solvate the more polar regions of the this compound molecule. |

| Diethyl Ether | (C₂H₅)₂O | Slightly polar | Soluble | Diethyl ether is a good solvent for many organic compounds of low to moderate polarity. Benzyl chloride is highly soluble in ether.[1][2] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and commonly used technique.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered solution to a known volume with the same organic solvent.

-

-

Quantification:

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the concentration obtained from the HPLC/GC analysis and the dilution factor. The solubility is typically expressed in mg/mL or g/100mL.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure strongly suggests good solubility in a range of common nonpolar and polar aprotic and protic organic solvents. For research and development purposes, it is imperative to experimentally determine the solubility in the specific solvent system being utilized. The provided experimental protocol offers a robust framework for obtaining accurate and reproducible solubility data, which is essential for the effective use of this important chemical intermediate in various scientific applications.

References

- 1. CAS 100-44-7: Benzyl Chloride | CymitQuimica [cymitquimica.com]

- 2. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 874-87-3 [chemicalbook.com]

- 5. This compound CAS#: 874-87-3 [m.chemicalbook.com]

- 6. Benzyl chloride:Physical Properties and Chemical Properties_Chemicalbook [chemicalbook.com]

- 7. Benzyl chloride CAS#: 100-44-7 [m.chemicalbook.com]

- 8. chemcess.com [chemcess.com]

An In-depth Technical Guide to 4-(Methylthio)benzyl Chloride: Discovery, History, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylthio)benzyl chloride is a crucial chemical intermediate, primarily recognized for its role in the synthesis of the selective COX-2 inhibitor, Etoricoxib. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of relevant chemical pathways to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

Introduction

This compound, also known as p-(methylthio)benzyl chloride, is an organosulfur compound with the chemical formula CH₃SC₆H₄CH₂Cl. Its significance in the pharmaceutical industry stems from its function as a key building block in the synthesis of various therapeutic agents. Most notably, it is a precursor to 4-(methylthio)phenylacetonitrile, a critical component in the manufacturing of Etoricoxib, a widely used non-steroidal anti-inflammatory drug (NSAID). This guide will delve into the historical context of its discovery, detail its synthesis, and explore its application in the development of selective COX-2 inhibitors.

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClS | [1] |

| Molecular Weight | 172.68 g/mol | |

| CAS Number | 874-87-3 | [1] |

| Appearance | Yellow oil or solid-liquid mixture | [2] |

| Boiling Point | 262.3 °C at 760 mmHg | [1] |

| Density | 1.170 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.6020 | [1] |

| Solubility | Hydrolyzes in water | [1] |

| Storage Temperature | 2-8 °C | [1] |

Synthesis of this compound

The primary synthetic routes to this compound start from 4-(methylthio)benzyl alcohol. The conversion of the benzylic alcohol to the corresponding chloride is typically achieved using standard chlorinating agents. Two of the most common methods are detailed below.

Chlorination using Thionyl Chloride

This method involves the reaction of 4-(methylthio)benzyl alcohol with thionyl chloride, often in the presence of a base like pyridine to neutralize the HCl byproduct.

A solution of 4-(methylthio)benzyl alcohol (50.0 g) in pyridine (37.2 g) is prepared in a suitable reaction vessel. To this solution, a solution of thionyl chloride (47.6 g) in methylene chloride is added slowly, ensuring the reaction temperature does not exceed 25 °C.[2] After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature. The reaction mixture is then washed with water, and the organic layer is separated and dried. Removal of the solvents yields this compound as a yellow oil (49.6 g).[2]

Chlorination using Hydrochloric Acid

An alternative and more direct method utilizes concentrated hydrochloric acid to effect the chlorination.

Under a nitrogen atmosphere, 4-(methylthio)benzyl alcohol (78.7 g, 500 mmol) is dissolved in toluene (154.5 g).[3] Concentrated hydrochloric acid (131.6 g, 1.3 mol) is then added, and the mixture is stirred at 20-25 °C for 2 hours.[3] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is diluted with toluene (349 g), and the aqueous phase is separated. The organic phase is neutralized with sodium bicarbonate, filtered, and the solvent is evaporated to yield this compound as a yellow oil with a yield of over 95% (according to NMR).[3]

Application in the Synthesis of Etoricoxib

This compound is a pivotal intermediate in the industrial synthesis of Etoricoxib, a selective COX-2 inhibitor. The synthesis involves the conversion of this compound to 4-(methylthio)phenylacetonitrile, which is then further elaborated to the final drug molecule.

Synthesis Pathway of Etoricoxib from this compound

The following diagram illustrates the key steps in the synthesis of Etoricoxib, starting from the chlorination of 4-(methylthio)benzyl alcohol.

References

Theoretical and Experimental Insights into 4-(Methylthio)benzyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylthio)benzyl chloride is a versatile chemical intermediate of significant interest in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its reactivity. While dedicated theoretical studies on this specific molecule are not extensively available in current literature, this guide summarizes key experimental data and provides context through related computational studies on similar molecular structures.

Molecular Properties and Data

This compound, with the chemical formula C₈H₉ClS, is a substituted aromatic compound.[1] Its structure features a benzyl chloride moiety with a methylthio group at the para position. This substitution pattern influences its reactivity and physical properties.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉ClS | [1] |

| Molecular Weight | 172.68 g/mol | |

| CAS Number | 874-87-3 | |

| Appearance | Yellow to brown solid-liquid mixture | [2] |

| Boiling Point | 116 °C at 8 mmHg | [2] |

| Density | 1.170 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.6020 | |

| Storage Temperature | 2-8 °C | |

| Solubility | Hydrolyzes in water | [2] |

Synthesis of this compound

The primary synthetic route to this compound is through the chlorination of 4-(methylthio)benzyl alcohol. Two common and effective methods are detailed below, utilizing different chlorinating agents.

Experimental Protocols

Method 1: Chlorination using Thionyl Chloride

This method employs thionyl chloride in the presence of pyridine to convert the alcohol to the corresponding chloride.

-

Reactants:

-

4-(methylthio)benzyl alcohol (50.0 g)

-

Pyridine (37.2 g)

-

Thionyl chloride (47.6 g)

-

Methylene chloride

-

Hexane

-

-

Procedure:

-

A solution of 4-(methylthio)benzyl alcohol in pyridine is prepared.

-

A solution of thionyl chloride in methylene chloride is slowly added to the alcohol solution, ensuring the temperature does not exceed 25 °C.[3]

-

After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.[3]

-

The reaction mixture is then washed with water and dried.

-

The solvents are removed to yield a red oil.

-

The oil is mixed with hexane, which is then decanted and evaporated to give this compound as a yellow oil (49.6 g).[3]

-

Method 2: Chlorination using Concentrated Hydrochloric Acid

This protocol utilizes concentrated hydrochloric acid for the chlorination in a biphasic system.

-

Reactants:

-

4-(methylthio)benzyl alcohol (78.7 g, 500 mmol)

-

Toluene (154.5 g)

-

Concentrated Hydrochloric Acid (131.6 g, 1.3 mol)

-

Sodium Bicarbonate (NaHCO₃)

-

-

Procedure:

-

Under a nitrogen atmosphere, 4-(methylthio)benzyl alcohol is dissolved in toluene.[4]

-

Concentrated HCl is added, and the mixture is stirred at 20-25 °C for 30 minutes.[4]

-

The reaction is monitored by TLC until the starting material is consumed (approximately 2 hours).[4]

-

The reaction mixture is diluted with additional toluene, and the aqueous phase is separated.

-

The organic phase is neutralized with NaHCO₃, filtered, and the solvent is evaporated to yield this compound as a yellow oil (yield >95% according to NMR).[4]

-

Reactivity and Mechanistic Considerations

While specific theoretical studies detailing the reaction mechanisms of this compound are scarce, studies on substituted benzyl chlorides provide valuable insights into its reactivity. The solvolysis of benzyl chlorides can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nature of the substituents and the solvent.[5] The presence of the electron-donating methylthio group at the para position is expected to stabilize a potential benzylic carbocation, suggesting a propensity for Sₙ1-type reactions.

Kinetic studies on the benzylation of adenine with benzyl chloride have shown the reaction to be first-order with respect to both the adeninate and benzyl chloride, consistent with an Sₙ2 mechanism for the formation of both N9- and N3-benzyladenine.[6]

Theoretical Studies on Related Compounds

For instance, DFT calculations have been employed to investigate the adsorption behavior of organic sulfur compounds, providing insights into their electronic structure and reactivity.[7] Furthermore, theoretical vibrational analysis using DFT has been performed on compounds like fluoro benzyl chloride to assign vibrational frequencies.[8] These studies on analogous structures can serve as a basis for estimating the expected spectroscopic and electronic properties of this compound.

Visualization of Synthetic Workflow

As no signaling pathways involving this compound have been identified, a logical workflow for its synthesis is presented below. This diagram illustrates the key steps in the conversion of 4-(methylthio)benzyl alcohol to the final product.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a valuable synthetic intermediate with well-established protocols for its preparation. While its experimental properties are documented, there is a notable gap in the literature regarding in-depth theoretical and computational studies on this specific molecule. The data and methodologies presented in this guide offer a solid foundation for researchers working with this compound and highlight an opportunity for future computational investigations to further elucidate its electronic structure and reactivity. Such studies would provide a deeper understanding of its chemical behavior and could aid in the design of novel synthetic pathways and applications.

References

- 1. PubChemLite - this compound (C8H9ClS) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 874-87-3 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jetir.org [jetir.org]

Methodological & Application

Application Notes and Protocols: 4-(Methylthio)benzyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-(methylthio)benzyl chloride. This versatile reagent serves as a key building block in various organic transformations, including its use as a protective group and as a precursor for the synthesis of complex molecules. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are presented to facilitate its application in research and development.

Synthesis of this compound

This compound is primarily synthesized from its corresponding alcohol, 4-(methylthio)benzyl alcohol. Two common methods are highlighted below, employing different chlorinating agents.

Method A: Using Thionyl Chloride

This method utilizes thionyl chloride in the presence of pyridine to convert the alcohol to the chloride.[1]

Experimental Protocol:

-

Dissolve 50.0 g of 4-(methylthio)benzyl alcohol in 37.2 g of pyridine.

-

Slowly add a solution of 47.6 g of thionyl chloride in methylene chloride to the alcohol solution, ensuring the temperature does not exceed 25°C.

-

After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

-

Wash the reaction mixture with water, dry the organic layer, and remove the solvents under reduced pressure.

-

The resulting red oil is mixed with hexane, which is then decanted and evaporated to yield this compound as a yellow oil.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |

| 4-(Methylthio)benzyl alcohol | 154.23 | 50.0 | 0.324 |

| Pyridine | 79.10 | 37.2 | 0.470 |

| Thionyl chloride | 118.97 | 47.6 | 0.400 |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |

| This compound | 172.68 | 49.6 | ~89% |

Caption: Synthesis of this compound using thionyl chloride.

Method B: Using Concentrated Hydrochloric Acid

An alternative method involves the use of concentrated hydrochloric acid in an organic solvent like toluene.[1][2][3][4][5][6]

Experimental Protocol:

-

Under a nitrogen atmosphere, dissolve 78.7 g (500 mmol) of 4-(methylthio)benzyl alcohol in 154.5 g of toluene.

-

Add 131.6 g (1.3 mol) of concentrated HCl and stir the mixture at 20-25°C for 30 minutes.

-

Continue stirring for an additional 2 hours, monitoring the reaction by TLC until no starting material remains.

-

Dilute the reaction mixture with 349 g of toluene and separate the aqueous phase.

-

Neutralize the organic phase with 14.0 g of NaHCO₃, filter, and evaporate the solvent to obtain the product.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |

| 4-(Methylthio)benzyl alcohol | 154.23 | 78.7 | 0.510 |

| Toluene | 92.14 | 154.5 | - |

| Conc. HCl | 36.46 | 131.6 | 3.61 |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |

| This compound | 172.68 | 107.4 (in toluene) | >95% (NMR) |

Caption: Synthesis of this compound using concentrated HCl.

Application as a Protecting Group

The 4-(methylthio)benzyl (MTB) group can be used to protect various functional groups, such as alcohols, amines, and thiols. A key advantage of the MTB group is its potential for selective cleavage under oxidative conditions, which offers orthogonality to other common protecting groups.

Protection of Alcohols

The protection of alcohols as 4-(methylthio)benzyl ethers can be achieved under standard Williamson ether synthesis conditions.

Experimental Protocol (General):

-

To a solution of the alcohol in a suitable solvent (e.g., THF, DMF), add a base (e.g., NaH, KH) at 0°C to form the alkoxide.

-

Add a solution of this compound in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain the protected alcohol.

Caption: General scheme for the protection of alcohols.

Deprotection of 4-(Methylthio)benzyl Ethers

The cleavage of the MTB ether can be achieved through a two-step sequence involving oxidation of the thioether to a sulfone, followed by elimination.

Experimental Protocol (General):

-

Oxidation: Dissolve the MTB-protected alcohol in a suitable solvent (e.g., CH₂Cl₂, MeOH) and treat with an oxidizing agent (e.g., m-CPBA, Oxone®) to convert the sulfide to a sulfone.

-

Cleavage: The resulting sulfone can be cleaved under basic conditions (e.g., K₂CO₃ in MeOH) or with other nucleophiles to release the free alcohol.

Caption: Deprotection strategy for MTB-protected alcohols.

Reactions with Nucleophiles

This compound is an excellent electrophile and reacts with a variety of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.

Cyanidation Reaction

This reaction is a key step in the synthesis of certain COX-2 inhibitors.[1][5]

Experimental Protocol:

-

Under a nitrogen atmosphere, dissolve 25.9 g (150 mmol) of this compound in 45.5 g of toluene.

-

Add 9.29 g (180 mmol) of sodium cyanide, 0.92 g (2.9 mmol) of tetrabutylammonium chloride, and 14.4 g of water.

-

Stir the mixture at 80-85°C for 2 hours.

-

Add 30 g of toluene and 45 g of water, then separate the aqueous phase.

-

Concentrate the organic phase to yield 4-(methylthio)phenylacetonitrile.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |

| This compound | 172.68 | 25.9 | 0.150 |

| Sodium cyanide | 49.01 | 9.29 | 0.189 |

| Tetrabutylammonium chloride | 277.92 | 0.92 | 0.0033 |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |

| 4-(Methylthio)phenylacetonitrile | 163.24 | 24.6 | >95% (NMR) |

Caption: Cyanidation of this compound.

Thioether Synthesis

Symmetrical and unsymmetrical benzyl thioethers can be synthesized in a one-pot reaction using thiourea.

Experimental Protocol (General for unsymmetrical thioethers):

-

React one equivalent of a benzyl halide with 1.1 equivalents of thiourea in refluxing methanol.

-

Add three equivalents of solid sodium hydroxide and continue to reflux.

-

Cool the reaction to room temperature and add 0.85 equivalents of this compound.

-

Reflux the mixture until the reaction is complete.

-

Partition the product between aqueous sodium hydroxide and dichloromethane to isolate the unsymmetrical thioether.

Caption: One-pot synthesis of unsymmetrical benzyl thioethers.

Safety Information

This compound is a corrosive and moisture-sensitive compound. It is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this reagent. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Disclaimer: The information provided in these application notes is intended for use by qualified professionals. The experimental protocols are general and may require optimization for specific substrates and conditions. All chemical manipulations should be performed with appropriate safety precautions.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols for 4-(Methylthio)benzyl Chloride as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(methylthio)benzyl (MTB) group is a valuable tool in organic synthesis for the protection of hydroxyl functionalities. As a substituted benzyl ether, it offers stability under a range of conditions and can be selectively removed, providing orthogonality with other common protecting groups. The presence of the electron-donating methylthio group at the para position facilitates cleavage under oxidative conditions, offering a milder alternative to the standard hydrogenolysis required for unsubstituted benzyl ethers. These application notes provide an overview of the use of 4-(methylthio)benzyl chloride for the protection of alcohols, including detailed experimental protocols for both protection and deprotection, and a summary of its stability.

Chemical Structures and Reaction Scheme

Figure 1: General scheme for the protection of an alcohol as a 4-(methylthio)benzyl ether and its subsequent deprotection.

Applications in Organic Synthesis

The 4-(methylthio)benzyl ether is particularly useful in multi-step syntheses where mild and selective deprotection is required. Key applications include:

-

Complex Molecule Synthesis: In the synthesis of natural products and other complex organic molecules, the MTB group can protect sensitive alcohol functionalities while other transformations are carried out.

-

Orthogonal Protection Strategies: The MTB group's unique cleavage conditions allow for its selective removal in the presence of other protecting groups, such as silyl ethers, esters, and standard benzyl ethers, enabling complex synthetic sequences.[1][2]

-

Drug Development: In the pharmaceutical industry, the development of robust and selective synthetic routes is crucial. The MTB protecting group can contribute to efficient and high-yielding syntheses of active pharmaceutical ingredients (APIs).

Experimental Protocols

Protocol 1: Synthesis of this compound

This compound can be synthesized from 4-(methylthio)benzyl alcohol. Two common methods are provided below.

Method A: Using Thionyl Chloride [3]

-

In a well-ventilated fume hood, dissolve 4-(methylthio)benzyl alcohol (50.0 g) and pyridine (37.2 g) in methylene chloride.

-

Cool the solution in an ice bath to maintain a temperature below 25°C.

-

Slowly add a solution of thionyl chloride (47.6 g) in methylene chloride to the alcohol solution.

-

After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

-

Wash the reaction mixture with water, dry the organic layer, and remove the solvents under reduced pressure.

-

The resulting red oil is mixed with hexane, which is then decanted and evaporated to yield this compound (49.6 g) as a yellow oil.

Method B: Using Concentrated Hydrochloric Acid [4][5][6]

-

Under a nitrogen atmosphere, dissolve 4-(methylthio)benzyl alcohol (78.7 g, 500 mmol) in toluene (154.5 g).

-

Add concentrated hydrochloric acid (131.6 g, 1.3 mol) and stir the mixture at 20-25°C for 30 minutes.

-

After 2 hours (monitor by TLC for the disappearance of starting material), dilute the reaction mixture with toluene (349 g) and separate the aqueous phase.

-

Neutralize the organic phase with sodium bicarbonate (14.0 g), filter after 15 minutes, and evaporate the solvent.

-

The residue is a yellow oil containing toluene, with a yield of >95% (by NMR).[4][6]

Protocol 2: Protection of Alcohols using this compound (Williamson Ether Synthesis)

This protocol describes a general procedure for the formation of 4-(methylthio)benzyl ethers from alcohols.

Table 1: Reaction Conditions for the Protection of Alcohols

| Alcohol Type | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Primary | NaH | DMF/THF | 0 to RT | 2 - 12 | 85 - 95 |

| Secondary | NaH | DMF/THF | RT to 50 | 12 - 24 | 70 - 90 |

| Tertiary | NaH, KH | THF | RT to reflux | 24 - 72 | 40 - 60 |

Experimental Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF or THF at 0°C under an inert atmosphere, add a solution of the alcohol (1.0 equivalent) in the same solvent dropwise.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0°C and add a solution of this compound (1.1 equivalents) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC). For less reactive alcohols, gentle heating may be required (see Table 1).

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of 4-(Methylthio)benzyl Ethers using DDQ

The 4-(methylthio)benzyl group can be efficiently cleaved under oxidative conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[7]

Table 2: Reaction Conditions for the Deprotection of 4-(Methylthio)benzyl Ethers

| Substrate Type | DDQ (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Primary MTB Ether | 1.2 - 1.5 | CH₂Cl₂/H₂O (18:1) | RT | 1 - 3 | 80 - 95 |

| Secondary MTB Ether | 1.5 - 2.0 | CH₂Cl₂/H₂O (18:1) | RT | 2 - 6 | 75 - 90 |

| Tertiary MTB Ether | 2.0 - 3.0 | CH₂Cl₂/H₂O (18:1) | RT to 40 | 6 - 24 | 50 - 70 |

Experimental Procedure:

-

Dissolve the 4-(methylthio)benzyl-protected alcohol (1.0 equivalent) in a mixture of dichloromethane and water (typically 18:1 v/v).

-

Add DDQ (see Table 2 for stoichiometry) in one portion.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the deprotected alcohol.

Stability Profile

The 4-(methylthio)benzyl protecting group exhibits a stability profile that makes it compatible with a variety of common synthetic transformations.

Table 3: Stability of 4-(Methylthio)benzyl Ethers

| Condition | Reagent(s) | Stability |

| Acidic | Acetic acid, TFA (short exposure) | Generally stable |

| Strong Lewis acids (e.g., BCl₃) | Cleaved | |

| Basic | Aqueous NaOH, NaH, K₂CO₃ | Stable |

| Reductive | H₂/Pd-C | Cleaved (slower than unsubstituted benzyl) |

| Oxidative | DDQ, CAN | Readily cleaved |

| Other | Silyl ether deprotection (TBAF) | Stable |

| Ester hydrolysis (LiOH, NaOH) | Stable |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the protection of an alcohol with this compound and subsequent deprotection.

Caption: Simplified mechanisms for the protection and deprotection reactions.

Conclusion

This compound is a versatile reagent for the protection of alcohols. The resulting MTB ethers are stable under a range of conditions and can be selectively cleaved using mild oxidative reagents like DDQ. This orthogonality makes the MTB group a valuable addition to the synthetic chemist's toolbox, particularly for the synthesis of complex molecules where careful management of protecting groups is paramount. The protocols provided herein offer a starting point for the application of this useful protecting group in various research and development settings.

References

- 1. benchchem.com [benchchem.com]

- 2. people.uniurb.it [people.uniurb.it]

- 3. prepchem.com [prepchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]

- 6. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]

- 7. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]

Synthesis of Thioanisole Derivatives Using 4-(Methylthio)benzyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of thioanisole derivatives utilizing 4-(methylthio)benzyl chloride as a key starting material. The synthesized compounds, bearing the thioanisole moiety, are of significant interest in medicinal chemistry due to the established roles of organosulfur compounds as potential therapeutic agents.

Introduction

Thioanisole and its derivatives are prevalent structural motifs in a wide range of biologically active compounds, exhibiting promising anticancer and antimicrobial properties. The incorporation of a flexible benzyl thioether linkage allows for diverse structural modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. This document outlines the synthesis of the key precursor, this compound, and its subsequent reaction with various thiols to generate a library of thioanisole derivatives.

Synthesis of the Starting Material: this compound

The starting material, this compound, can be efficiently synthesized from 4-(methylthio)benzyl alcohol. Two common methods are presented below.

Method 1: Using Thionyl Chloride

A solution of thionyl chloride in methylene chloride is slowly added to a solution of 4-(methylthio)benzyl alcohol and pyridine, ensuring the temperature does not exceed 25°C. After the addition, the mixture is stirred for an additional 2 hours at room temperature. The product is then isolated through a series of washing and solvent removal steps.[1]

Method 2: Using Concentrated Hydrochloric Acid

4-(Methylthio)benzyl alcohol is dissolved in toluene, and concentrated hydrochloric acid is added. The mixture is stirred at room temperature for 2 hours. The organic phase is then neutralized, and the solvent is evaporated to yield the product.[2][3]

General Synthesis of Thioanisole Derivatives

The synthesis of thioanisole derivatives from this compound is typically achieved through a nucleophilic substitution reaction with a desired thiol. The thiol is first deprotonated with a base to form a more nucleophilic thiolate anion, which then displaces the chloride from the benzylic position.

Thiol [label="Thiol\n(R-SH)", fillcolor="#F1F3F4"]; Base [label="Base\n(e.g., NaOH, K2CO3, Et3N)", fillcolor="#F1F3F4"]; Thiolate [label="Thiolate Anion\n(R-S⁻)", fillcolor="#FBBC05", fontcolor="#202124"]; BenzylChloride [label="this compound", fillcolor="#F1F3F4"]; Product [label="Thioanisole Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct [label="Salt\n(e.g., NaCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Thiol -> Thiolate [label="Deprotonation"]; Base -> Thiolate; Thiolate -> Product [label="Nucleophilic Substitution"]; BenzylChloride -> Product; Product -> Byproduct [style=dashed, arrowhead=none]; }

Caption: General workflow for the synthesis of thioanisole derivatives.Experimental Protocols

Protocol 1: Synthesis of Benzyl(4-(methylthio)phenyl)sulfane

This protocol details the synthesis of a representative thioanisole derivative.

Materials:

-

This compound

-

Thiophenol

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve sodium hydroxide (1.1 equivalents) in ethanol.

-

To this solution, add thiophenol (1.0 equivalent).

-

Stir the mixture for 5 minutes at room temperature.

-

Slowly add this compound (1.1 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 5 hours.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of water).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-